molecular formula C10H24O2Si3 B095275 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane CAS No. 17980-39-1

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Cat. No.: B095275
CAS No.: 17980-39-1
M. Wt: 260.55 g/mol
InChI Key: MFWYAJVOUCTAQI-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a versatile organosilicon compound widely used in various scientific and industrial applications. It is a clear, colorless liquid with a boiling point of approximately 108°C and a melting point of -66°C. This compound is known for its efficiency and cost-effectiveness in organic synthesis, drug delivery, and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane can be synthesized through hydrosilylation reactions involving vinyl-containing silanes and hydrosilanes. The reaction typically requires a platinum-based catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.

    Oxidation: Formation of silanols and siloxanes.

    Substitution: Replacement of vinyl groups with other functional groups.

Common Reagents and Conditions:

    Hydrosilylation: Platinum-based catalysts, controlled temperature, and pressure.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Hydrosilylation: Siloxanes and silanes.

    Oxidation: Silanols and siloxanes.

    Substitution: Functionalized siloxanes.

Scientific Research Applications

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane has numerous applications in scientific research, including:

    High-Temperature Gas Chromatography: Used as a stationary phase for separating complex mixtures.

    Synthesis of Polysiloxanes: Crucial in the preparation of various polysiloxanes and their copolymers.

    Development of Polysiloxaneimides: Used in the synthesis and characterization of organosoluble polysiloxaneimides with notable properties like solubility, thermal stability, and dielectric characteristics.

    Formation of Polysiloxane–Silica Hybrids: Utilized in creating materials with varied shapes and high surface area for industrial applications.

    Association Studies of Poly (diorganosiloxane)-αω-diols:

    Synthesis of Optically Active Polymers: Involved in the synthesis of optically active hyperbranched poly (carbosiloxane)s.

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane involves its ability to undergo hydrosilylation reactions, forming stable siloxane bonds. This compound interacts with various molecular targets, including carbon-carbon double bonds and other reactive sites, facilitating the formation of siloxane networks and functionalized siloxanes . The pathways involved in these reactions are primarily driven by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

    1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane: Similar structure but with phenyl groups instead of vinyl groups.

    1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Contains hydroxyl groups instead of vinyl groups.

Uniqueness: 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is unique due to its divinyl groups, which provide additional reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex siloxane-based materials and polymers.

Properties

IUPAC Name

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWYAJVOUCTAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59942-04-0, 610749-24-1
Record name Dimethylvinylsilyl-terminated polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59942-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610749-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60939266
Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17980-39-1, 225927-21-9
Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17980-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Poly(phenylmethylsiloxane), vinyl terminated
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
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Customer
Q & A

Q1: What is the significance of understanding the refractive index of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane?

A1: The refractive index of a substance is a fundamental physical property that dictates how light propagates through it. For this compound, this knowledge is crucial for various applications. For example, this compound is often used in the development of silicone-based materials. Knowing its refractive index allows researchers and manufacturers to predict and control the optical properties of these materials, which is essential for applications like lenses, coatings, and optical fibers. Furthermore, the refractive index can be influenced by factors such as temperature and wavelength, providing insights into the compound's behavior under different conditions [].

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